Core Heterocycle Differentiation: Pyrimidine vs. Pyrazine Analog Impacts Physicochemical Properties
The target pyrimidine-containing compound exhibits a distinct physicochemical profile compared to its closest identified analog, which contains a pyrazine core. The pyrimidine ring's two nitrogen atoms at positions 1 and 3 create a different hydrogen-bonding acceptor pattern and electron distribution compared to the pyrazine's 1,4-diazine system. This results in a calculated lower lipophilicity for the pyrimidine core, as quantified by a reduced cLogP value, and a smaller topological polar surface area (tPSA), which can influence membrane permeability. These properties are key differentiators for in vitro assay design and in vivo pharmacokinetic predictions [1].
| Evidence Dimension | Predicted Physicochemical Properties (calculated via in silico methods) |
|---|---|
| Target Compound Data | MW: 338.29 g/mol; cLogP: 2.1; tPSA: 76 Ų; HBA: 6; HBD: 0 |
| Comparator Or Baseline | N,N-dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazin-2-amine (CAS 2034500-32-6): MW: 381.35 g/mol; cLogP: 2.4; tPSA: 79 Ų; HBA: 6; HBD: 0 |
| Quantified Difference | The target compound has a lower molecular weight (difference of 43 Da), a lower cLogP (Δ = -0.3), and a smaller tPSA (Δ = -3 Ų) compared to the pyrazine analog. |
| Conditions | Calculated properties using standard cheminformatics algorithms (e.g., XLogP3 for cLogP, topological method for tPSA). |
Why This Matters
For procurement, these calculated differences suggest the pyrimidine compound may offer superior aqueous solubility and a distinct pharmacokinetic profile, which is critical for assay development and lead optimization campaigns.
- [1] PubChem. Substance Record for 4-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine. Accessed via NCBI. View Source
